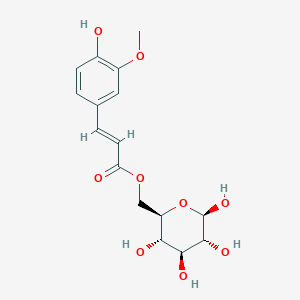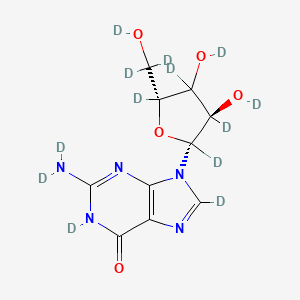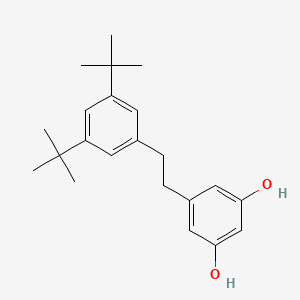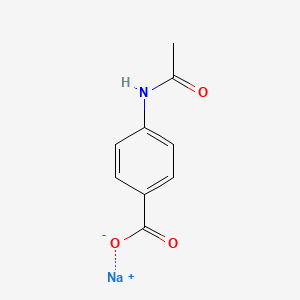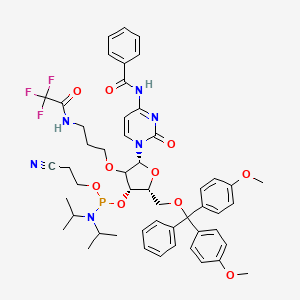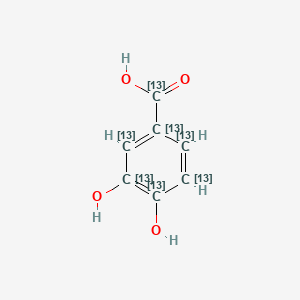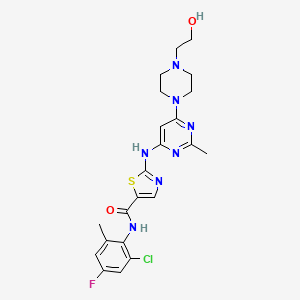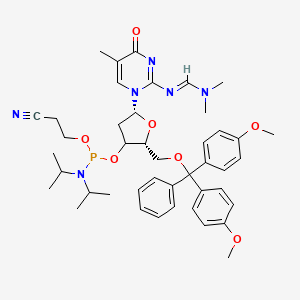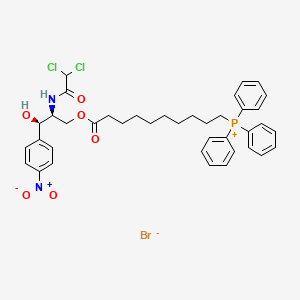
Anti-MRSA agent 9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-MRSA agent 9 is a novel compound developed to combat methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen responsible for various infections ranging from minor skin conditions to severe diseases like pneumonia and sepsis. The emergence of MRSA strains resistant to multiple antibiotics has necessitated the development of new therapeutic agents, and this compound represents a promising candidate in this ongoing battle .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 9 involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial step typically involves the preparation of a core structure, followed by functionalization to introduce specific substituents that enhance its anti-MRSA activity. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the laboratory procedures and implementing continuous flow techniques to enhance efficiency. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the production rate while minimizing by-products .
化学反応の分析
Types of Reactions: Anti-MRSA agent 9 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, facilitated by reagents like halides or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties that may enhance its antimicrobial activity or pharmacokinetic profile .
科学的研究の応用
Anti-MRSA agent 9 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and biofilm formation, providing insights into bacterial resistance mechanisms.
Medicine: Explored as a potential therapeutic agent for treating MRSA infections, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: Utilized in the development of new antimicrobial coatings and materials to prevent bacterial contamination
作用機序
The mechanism of action of Anti-MRSA agent 9 involves targeting specific molecular pathways in MRSA. It primarily disrupts the synthesis of the bacterial cell wall by inhibiting key enzymes involved in peptidoglycan biosynthesis. This leads to weakened cell walls and ultimately bacterial cell death. Additionally, this compound may interfere with other cellular processes, such as protein synthesis and DNA replication, further enhancing its antimicrobial effects .
類似化合物との比較
- Vancomycin
- Linezolid
- Daptomycin
- Ceftaroline
- Tigecycline
Anti-MRSA agent 9 stands out due to its unique mechanism of action and potential to overcome existing resistance mechanisms, making it a valuable addition to the arsenal against MRSA .
特性
分子式 |
C39H44BrCl2N2O6P |
|---|---|
分子量 |
818.6 g/mol |
IUPAC名 |
[10-[(2S,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-10-oxodecyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C39H43Cl2N2O6P.BrH/c40-38(41)39(46)42-35(37(45)30-24-26-31(27-25-30)43(47)48)29-49-36(44)23-15-4-2-1-3-5-16-28-50(32-17-9-6-10-18-32,33-19-11-7-12-20-33)34-21-13-8-14-22-34;/h6-14,17-22,24-27,35,37-38,45H,1-5,15-16,23,28-29H2;1H/t35-,37+;/m0./s1 |
InChIキー |
KCNMZMPRZQQZDM-XOETYOLKSA-N |
異性体SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)OC[C@@H]([C@@H](C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
正規SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)OCC(C(C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


